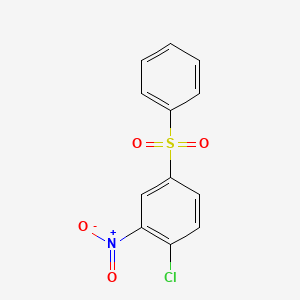
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene
Cat. No. B1605435
M. Wt: 297.71 g/mol
InChI Key: RUZCDLMYLTUSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07598393B2
Procedure details


The title compound was prepared according to the procedure described in Step A of Example 5 from 1-chloro-2-nitro-4-(phenylsulfonyl)benzene (J. Chem. Soc. Perkin Trans. 1, 1988, 991-998) and cyclopropylmethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:17]([O-:19])=[O:18].[CH:20]1([CH2:23][NH2:24])[CH2:22][CH2:21]1>>[CH:20]1([CH2:23][NH:24][C:2]2[CH:7]=[CH:6][C:5]([S:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)(=[O:10])=[O:9])=[CH:4][C:3]=2[N+:17]([O-:19])=[O:18])[CH2:22][CH2:21]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CNC1=C(C=C(C=C1)S(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
